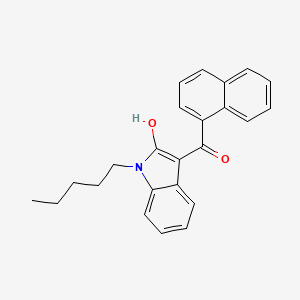

(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone

Descripción general

Descripción

(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is a significant metabolite of JWH 018, a synthetic cannabinoid receptor agonist. JWH 018 gained popularity as one of the active components in herbal blends marketed as legal alternatives to cannabis. The 2-hydroxyindole metabolite is formed through the hydroxylation of the indole ring of JWH 018, which is a crucial step in its metabolic pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone typically involves the hydroxylation of JWH 018. This can be achieved through various methods, including chemical and enzymatic hydroxylation. One common approach is the use of cytochrome P450 enzymes, which catalyze the hydroxylation of the indole ring in JWH 018 . The reaction conditions often involve the incubation of JWH 018 with human liver microsomes, followed by liquid chromatography-tandem mass spectrometry analysis to identify and isolate the metabolite .

Industrial Production Methods

Industrial production of this compound is less common due to its specific use in research rather than commercial applications. the production process would likely involve large-scale enzymatic hydroxylation using bioreactors containing cytochrome P450 enzymes. The metabolite can then be extracted and purified using chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can occur at the hydroxyl group, leading to the formation of dihydroxylated metabolites.

Reduction: Although less common, reduction reactions can potentially convert the hydroxyl group back to its original form.

Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include cytochrome P450 enzymes and chemical oxidants like potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used, although this is less typical for this metabolite.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include dihydroxylated metabolites, reduced forms of the metabolite, and substituted derivatives with various functional groups .

Aplicaciones Científicas De Investigación

Chemical Analysis

Reference Standard in Analytical Chemistry

The compound serves as a reference standard for the identification and quantification of JWH 018 metabolites in biological samples. Its structural characteristics allow for precise analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to detect and measure its presence in various matrices.

| Application | Method | Purpose |

|---|---|---|

| Reference Standard | GC-MS | Identification of JWH 018 metabolites |

| Quantitative Analysis | HPLC | Measurement of compound levels in biological fluids |

Biological Research

Metabolic Pathways and Biotransformation Studies

Research on (2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone provides insights into the metabolic pathways associated with synthetic cannabinoids. Studies have shown that this metabolite retains significant activity at cannabinoid receptors, which is crucial for understanding its effects on human physiology.

Case Study: Pharmacokinetics

A study published in PLoS ONE demonstrated that hydroxylated metabolites of JWH 018, including this compound, exhibit high affinity for cannabinoid receptors, influencing locomotor activity and body temperature in animal models . This highlights the compound's relevance in pharmacokinetic studies.

Medical Research

Toxicological Effects and Safety Assessments

Research on this compound aids in understanding the potential toxicological effects of synthetic cannabinoids. Its study is essential for assessing safety profiles and developing guidelines for clinical use or regulatory measures.

| Parameter | Findings | Implications |

|---|---|---|

| Affinity for CB1R | High nanomolar affinity | Indicates potential psychoactive effects |

| Physiological Impact | Decreased locomotor activity | Suggests risks associated with synthetic cannabinoid use |

Forensic Science

Detection of Synthetic Cannabinoids

In forensic toxicology, this compound is utilized to detect synthetic cannabinoid use in biological samples. Its presence can indicate recent consumption of products containing JWH 018 or similar compounds.

Mecanismo De Acción

The mechanism of action of (2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone involves its interaction with cannabinoid receptors, primarily CB1 and CB2. As a metabolite of JWH 018, it retains some affinity for these receptors, although it is generally less potent than the parent compound . The metabolite mimics the action of endogenous cannabinoids, binding to the receptors and modulating various physiological processes, including pain perception, mood, and appetite .

Comparación Con Compuestos Similares

Similar Compounds

JWH 018 4-hydroxyindole metabolite: Another hydroxylated metabolite of JWH 018, differing in the position of the hydroxyl group.

JWH 073: A structurally similar synthetic cannabinoid with a different alkyl side chain.

AM-2201: A synthetic cannabinoid with a fluorinated alkyl chain, leading to different metabolic pathways.

Uniqueness

(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is unique due to its specific hydroxylation at the 2-position of the indole ring. This positional specificity influences its metabolic stability and interaction with cannabinoid receptors, distinguishing it from other hydroxylated metabolites and synthetic cannabinoids .

Actividad Biológica

(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone, also known as a metabolite of JWH-018, is a synthetic cannabinoid that has garnered attention due to its pharmacological properties and potential implications in both medical and forensic contexts. This compound is primarily studied for its interaction with cannabinoid receptors and its metabolic pathways.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C24H23NO2

- Molecular Weight : 369.45 g/mol

Metabolic Pathways

The metabolism of this compound involves hydroxylation processes predominantly catalyzed by cytochrome P450 enzymes. This metabolic transformation is crucial for understanding its biological activity and potential toxicity. The primary metabolic pathway includes:

- Hydroxylation : Conversion of JWH-018 into various hydroxylated metabolites.

- Conjugation : Subsequent conjugation reactions that enhance solubility and facilitate excretion.

Cannabinoid Receptor Interaction

This compound acts as an agonist at cannabinoid receptors, particularly CB1 and CB2. The binding affinity and efficacy at these receptors influence its psychoactive effects:

| Receptor Type | Affinity (Ki) | Efficacy |

|---|---|---|

| CB1 | Moderate | Agonist |

| CB2 | Low | Partial Agonist |

These interactions are critical for understanding the compound's pharmacological profile, including potential therapeutic applications and side effects.

Pharmacokinetics

Research indicates that the pharmacokinetics of this compound can vary significantly based on the administration route. For instance, studies have shown that synthetic cannabinoids can exhibit rapid absorption and distribution in biological systems, influencing their duration of action and intensity of effects.

Key Pharmacokinetic Findings :

- Rapid metabolism in liver microsomes.

- Short half-life leading to quick clearance from the body.

Clinical Implications

A study on synthetic cannabinoids highlighted the challenges in determining their pharmacodynamic properties due to variable metabolism among individuals. This variability can lead to unpredictable effects, including toxicity or therapeutic benefits.

Toxicological Assessments

In forensic toxicology, this compound has been detected in various biological samples from individuals using synthetic cannabinoids. Its identification is crucial for understanding the implications of synthetic cannabinoid use in recreational settings.

Comparative Studies

Comparative studies with other synthetic cannabinoids have shown that this compound possesses unique metabolic pathways that differentiate it from similar compounds like JWH 073 and AM 2201. These differences can affect both efficacy and safety profiles.

| Compound | Key Differences |

|---|---|

| JWH 073 | Different alkyl side chain |

| AM 2201 | Fluorinated alkyl chain |

| (2-hydroxy...) | Hydroxylation at the 2-position |

Propiedades

IUPAC Name |

(2-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-2-3-8-16-25-21-15-7-6-13-20(21)22(24(25)27)23(26)19-14-9-11-17-10-4-5-12-18(17)19/h4-7,9-15,27H,2-3,8,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYJCVSGIQLLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=C1O)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017815 | |

| Record name | JWH-018 2-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-32-3 | |

| Record name | JWH-018 2-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.